molecular formula C18H13N5O2 B14902521 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid

4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid

Cat. No.: B14902521
M. Wt: 331.3 g/mol
InChI Key: DLLDRJMTLFUYKY-UHFFFAOYSA-N
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Description

4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological and pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzoic acid moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps. One common method involves the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoic acid moiety or the pyrazolo[3,4-d]pyrimidine core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which are enzymes that regulate various cellular processes such as proliferation, differentiation, and apoptosis . By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival. Additionally, it may induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid is unique due to the presence of both the pyrazolo[3,4-d]pyrimidine core and the benzoic acid moiety. This combination enhances its biological activity and allows for a broader range of chemical modifications and applications. Its ability to inhibit multiple protein kinases and its potential as an anticancer agent further distinguish it from other similar compounds .

Properties

Molecular Formula

C18H13N5O2

Molecular Weight

331.3 g/mol

IUPAC Name

4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid

InChI

InChI=1S/C18H13N5O2/c24-18(25)12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,24,25)(H,19,20,22)

InChI Key

DLLDRJMTLFUYKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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